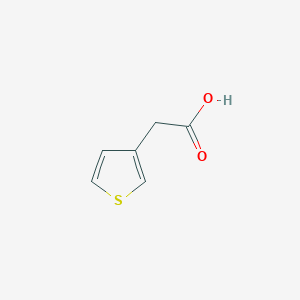

3-Thiopheneacetic acid

Übersicht

Beschreibung

3-Thiopheneacetic acid is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetic acid moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetic acid can be synthesized through the hydrolysis of 3-thiopheneacetonitrile. The process involves dissolving 3-thiopheneacetonitrile in a mixture of ethanol and water, followed by the addition of a strong base such as potassium hydroxide. The reaction mixture is then heated to 90°C for several hours. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Electrochemical oxidation in dry acetonitrile.

Reduction: Use of reducing agents such as sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

Oxidation: Poly(this compound).

Reduction: 3-Thiopheneethanol.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Conductive Polymers and Biosensors

One of the most significant applications of 3-TAA is in the development of conductive polymers, particularly in biosensor technology. Research has demonstrated that copolymerizing pyrrole with 3-TAA enhances the properties of conductive coatings used in electrotextiles.

- Key Findings :

- The inclusion of 3-TAA increases the size of the polypyrrole coating, improves resistivity, and enhances the availability of binding sites for biorecognition elements, crucial for biosensor functionality .

- Optimal concentrations for biosensor applications were found to be between 10–50 mg/mL of 3-TAA, which significantly improved the performance of pathogen detection systems .

Table 1: Effects of 3-TAA Concentration on Polypyrrole Properties

| Concentration (mg/mL) | Coating Size | Resistivity | Binding Sites Availability |

|---|---|---|---|

| 10 | Increased | Moderate | High |

| 25 | Significant | Low | Very High |

| 50 | Maximum | Very Low | Optimal |

Plant Growth Regulation

Recent studies have indicated that thiophene derivatives, including 3-TAA, may act as plant growth regulators. Specifically, 3-TAA has been shown to promote root organogenesis in tomato plants, suggesting its potential in agricultural biotechnology.

- Research Insights :

Table 2: Effect of 3-TAA on Shoot Regeneration in Tomato Plants

| Treatment | Shoot Regeneration (%) | Mean Number of Shoots per Explant |

|---|---|---|

| Control | 30 | 1.5 |

| Timentin + 300 mg/L TAA | 70 | 4.0 |

Synthesis of Nanoparticles

This compound is also utilized in synthesizing gold nanoparticles. Its role as a capping agent helps control the size and stability of nanoparticles during synthesis.

- Synthesis Details :

Electrorheological Fluids

Another innovative application is in electrorheological (ER) fluids. Research has shown that suspensions made from poly(this compound) (P3TAA) exhibit unique rheological properties when subjected to electric fields.

- Experimental Observations :

Thermochemical Stability Studies

Thermochemical studies have established that this compound is thermodynamically more stable than its isomeric counterpart, indicating its favorable properties for various chemical applications .

- Stability Data :

Table 3: Thermodynamic Properties of Thiopheneacetic Acids

| Compound | Enthalpy of Formation (kJ/mol) |

|---|---|

| 2-Thiopheneacetic Acid | -250 |

| This compound | -260 |

Wirkmechanismus

The mechanism of action of 3-thiopheneacetic acid involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in the formation of conducting polymeric films through electrochemical oxidation. The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes that exhibit unique electrical and optical properties .

Vergleich Mit ähnlichen Verbindungen

- 2-Thiopheneacetic acid

- 3-Thiophenecarboxylic acid

- 2-Thiophenecarboxylic acid

- 3-Thiopheneethanol

- 2-Thiopheneethanol

Comparison: 3-Thiopheneacetic acid is unique due to its specific structure, which allows for the formation of conducting polymeric films. This property is not as pronounced in similar compounds such as 2-thiopheneacetic acid or 3-thiophenecarboxylic acid. Additionally, the presence of the acetic acid moiety in this compound provides distinct reactivity and applications in various fields .

Biologische Aktivität

3-Thiopheneacetic acid (3-TAA) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines the biological activity of 3-TAA, including its applications in materials science, electrochemistry, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a thiophene ring attached to an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 142.17 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it suitable for applications in organic electronics and sensors.

1. Electrochemical Sensors

3-TAA has been utilized in the development of electrochemical sensors due to its ability to stabilize gold nanoparticles (Au NPs). Research has shown that 3-TAA can enhance the conductivity and selectivity of sensors designed for detecting biomolecules such as adenine. For instance, a study demonstrated that Au NPs bridged by poly(3-thiophene acetic acid) exhibited improved performance in detecting adenine through enhanced three-dimensional conductivity and molecular imprinting techniques .

2. Polymerization Studies

The incorporation of 3-TAA into polymer matrices has been extensively studied. It has been found that varying concentrations of 3-TAA affect the electrical resistivity and fluorescence output of polypyrrole copolymers. As shown in Table 1, increasing concentrations of 3-TAA lead to significant changes in resistivity and sulfur content:

| Concentration of 3TAA (mg/mL) | Average Resistivity (Ω∙cm) | Sulfur Weight (%) | Average Fluorescent Output (RFU) |

|---|---|---|---|

| 0 | 4.6 ± 0.4 | 0.93 | 1.0287 ± 0.0205 |

| 1 | 3.4 ± 0.1 | 0.55 | 1.3870 ± 0.1344 |

| 10 | 6.3 ± 0.3 | 1.30 | 1.4770 ± 0.1875 |

| 20 | 7.6 ± 0.2 | 1.54 | 1.2677 ± 0.1071 |

| 50 | 9.4 ± 0.6 | 2.24 | 1.6453 ± 0.2408 |

| 100 | 1587.4 ± 429.9 | 3.83 | 3.9623 ± 1.3675 |

This data indicates that higher concentrations of 3-TAA lead to increased resistivity and fluorescence, suggesting its role in enhancing the properties of conductive polymers .

3. Therapeutic Potential

Research into the therapeutic potential of thiophene derivatives, including 3-TAA, indicates possible anti-inflammatory and analgesic properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Some studies have suggested that compounds with thiophene structures can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .

Case Study: Electrochemical Detection of Biomolecules

In a notable study, researchers developed an electrochemical sensor using poly(3-thiophene acetic acid) for the detection of neuron-specific enolase (NSE), a biomarker for certain cancers. The sensor demonstrated high sensitivity and specificity due to the unique properties imparted by the incorporation of gold nanoparticles stabilized with 3-TAA .

Case Study: Polymer Coating Applications

Another study focused on the application of polypyrrole coatings enhanced with various concentrations of 3-TAA on polypropylene microfibers for biomedical applications. The coatings showed improved mechanical and electrical properties, making them suitable for use in biosensors and drug delivery systems .

Analyse Chemischer Reaktionen

Esterification Reactions

3-TAA undergoes esterification to form methyl or ethyl esters, commonly used as intermediates in polymer synthesis and organic transformations.

Reaction Conditions and Yields

- Key Finding : Acetyl chloride achieves quantitative yield under mild conditions, while oxalyl chloride facilitates coupling with amines for heterocyclic compounds .

Electrochemical Polymerization

3-TAA electropolymerizes to form conductive polymers, widely used in biosensors and electronic textiles.

Polymer Characteristics

| Parameter | 0 mg/mL 3TAA | 10 mg/mL 3TAA | 100 mg/mL 3TAA |

|---|---|---|---|

| Resistivity (Ω·cm) | 4.6 ± 0.4 | 6.3 ± 0.3 | 1,587 ± 430 |

| Sulfur Content (%) | 0.93 | 1.30 | 3.83 |

| Fluorescence (RFU) | 1.03 ± 0.02 | 1.48 ± 0.19 | 3.96 ± 1.37 |

- Mechanism : Oxidation in acetonitrile produces poly(3-TAA), which exhibits conductivity due to π-conjugated thiophene backbones .

- Application : Copolymerization with pyrrole enhances biosensor sensitivity by introducing carboxyl groups for biomolecule immobilization .

Passivation in Aqueous Media

Oxidized poly(3-TAA) films undergo passivation in water or methanol, forming a lactone intermediate.

Key Observations

- Electron Transfer : Passivation consumes ~2 electrons per monomer unit .

- FTIR Evidence : Peaks at 1,700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–H out-of-plane) confirm lactone formation .

- Contrast : Methyl ester derivatives (e.g., methyl 3-thiopheneacetate) resist passivation, retaining conductivity in aqueous environments .

Nanoparticle Functionalization

3-TAA acts as a capping agent in gold nanoparticle (AuNP) synthesis.

Copolymerization with Pyrrole

Incorporating 3-TAA into polypyrrole matrices improves material properties for biosensing.

Impact of 3-TAA Concentration

- Morphology : At 10 mg/mL, smooth polymer coatings form on fibers; 100 mg/mL causes rough, clustered surfaces .

- Functionality : Carboxyl groups from 3-TAA enable covalent binding of FITC-avidin, increasing fluorescence by 3.8× .

Thermodynamic Stability

Experimental and computational studies confirm 3-TAA’s higher stability compared to its 2-isomer.

Thermochemical Data

| Property | 3-TAA | 2-TAA |

|---|---|---|

| ΔfH° (gas, kJ/mol) | -258.1 ± 2.3 | -243.7 ± 2.1 |

| ΔfH° (solid, kJ/mol) | -532.4 ± 1.8 | -519.6 ± 1.9 |

Example Reaction

Eigenschaften

IUPAC Name |

2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNOGGGBSSVMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114815-74-6 | |

| Record name | Poly(3-thiopheneacetic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114815-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10219904 | |

| Record name | 3-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Thiopheneacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6964-21-2 | |

| Record name | 3-Thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiopheneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thienylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B235D2C4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Thiopheneacetic acid?

A1: The molecular formula of this compound is C6H6O2S, and its molecular weight is 142.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:

- FTIR Spectroscopy: This technique helps identify functional groups and analyze intermolecular interactions within the molecule. []

- UV-Vis Spectroscopy: This method provides insights into the electronic structure and optical properties of this compound and its derivatives. [, , ]

- 1H NMR Spectroscopy: This technique is crucial for structural elucidation and determining the purity of synthesized this compound and its copolymers. []

Q3: How does the inclusion of this compound affect the properties of polythiophene-based materials?

A3: Incorporating this compound into polythiophene significantly influences the material's properties:

- Conductivity: The presence of this compound can enhance the conductivity of polythiophene, especially when doped with perchloric acid. [, ]

- Morphology: this compound can alter the morphology of polythiophene films, leading to the formation of porous structures beneficial for biosensor applications. []

- Solubility: Copolymers containing this compound often exhibit improved water solubility, expanding their potential applications in aqueous environments. [, ]

Q4: How does the concentration of this compound influence the characteristics of a polypyrrole coating?

A4: Research indicates that increasing the concentration of this compound during the polymerization process leads to:

- Increased coating size: The polypyrrole coating becomes larger with higher this compound concentrations. []

- Higher resistivity: The material's resistivity increases as the this compound concentration rises. []

- More binding sites: The availability of binding sites for biorecognition elements increases with higher this compound concentrations. []

Q5: How is this compound utilized in the development of biosensors?

A5: this compound plays a crucial role in biosensor development due to its:

- Functionalization capability: The carboxylic acid group of this compound enables the covalent immobilization of enzymes like cholesterol oxidase, essential for specific analyte detection. [, ]

- Conductive polymer formation: It can be copolymerized with other thiophene derivatives to create conductive polymers suitable for electrochemical sensing applications. [, , ]

- Formation of nanostructured materials: Its use can lead to the formation of nanofibers or nanoparticles, increasing the surface area for enhanced sensitivity. [, ]

Q6: Can this compound contribute to the development of artificial muscles?

A6: Research suggests that incorporating this compound into acrylonitrile-butadiene rubber (NBR) matrices shows potential for artificial muscle applications. These blends exhibit:

- Electrorheological properties: Their viscosity changes significantly under an applied electric field, enabling controlled movement. [, , ]

- Dielectric properties: Their ability to store electrical energy contributes to their actuation capabilities. [, ]

- Conductivity: The presence of this compound enhances the material's conductivity, facilitating efficient response to electrical stimuli. [, ]

Q7: What are the potential environmental impacts of this compound?

A7: While this compound offers promising applications, it is crucial to consider its potential environmental impact. Currently, limited information is available regarding its ecotoxicological effects and degradation pathways. Further research is needed to develop sustainable practices for its use, recycling, and waste management, ensuring minimal negative impact on the environment.

Q8: How is computational chemistry being employed in research related to this compound?

A8: Computational chemistry plays a vital role in understanding the properties and behavior of this compound and its derivatives.

- Thermodynamic calculations: Researchers use computational methods like those at the G3 level to calculate thermodynamic properties, such as enthalpies of formation, providing insights into the relative stability of different isomers. [, ]

- QSAR modeling: These models correlate the structure of this compound derivatives with their biological activity, facilitating the design of new compounds with improved properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.